DPPH Radical-Scavenging Potency: Oxyphyllacinol Is 1.56-Fold Less Potent Than Yakuchinone A in the Same Assay
In a direct head-to-head DPPH assay, oxyphyllacinol (compound 2) exhibited an IC₅₀ of 89 ± 3.1 μM, which is 1.56-fold higher (weaker) than yakuchinone A (IC₅₀ = 57 ± 2.1 μM). Both diarylheptanoids outperformed the synthetic antioxidant BHT (IC₅₀ = 99 ± 2.2 μM) but were less potent than vitamin C (IC₅₀ = 51 ± 1.1 μM) [1]. This quantitative ranking—yakuchinone A > oxyphyllacinol > BHT—demonstrates that reduction of the C-3 ketone to an alcohol measurably attenuates radical-scavenging capacity.
| Evidence Dimension | DPPH free radical scavenging activity (IC₅₀) |
|---|---|
| Target Compound Data | Oxyphyllacinol IC₅₀ = 89 ± 3.1 μM |
| Comparator Or Baseline | Yakuchinone A IC₅₀ = 57 ± 2.1 μM; Vitamin C IC₅₀ = 51 ± 1.1 μM; BHT IC₅₀ = 99 ± 2.2 μM |
| Quantified Difference | Oxyphyllacinol is 1.56-fold less potent than yakuchinone A (89/57); 1.10-fold more potent than BHT (99/89) |
| Conditions | DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay; isolated compounds from A. oxyphylla fruits; n = 3 replicates; data from Han et al. 2007 |
Why This Matters
For procurement in radical-scavenging research, yakuchinone A offers ~1.6× higher potency, but oxyphyllacinol provides a structurally distinct alcohol congener essential for establishing structure-activity relationships within the diarylheptanoid series.
- [1] Han JT, Lee SY, Lee YH, Baek NI. Antioxidative diarylheptanoids from the fruits of Alpinia oxyphylla. Korean Journal of Food Science and Technology. 2007;39(6):1060-1063. View Source
